3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
Description
3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is a cyclohexenone derivative featuring a 4-acetylphenylamino substituent at the 3-position. The 5,5-dimethyl group stabilizes the cyclohexenone ring, while the acetyl group on the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
3-(4-acetylanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(18)12-4-6-13(7-5-12)17-14-8-15(19)10-16(2,3)9-14/h4-8,17H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHNWBUNTHHROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one typically involves the reaction of 4-acetylphenylamine with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the amino group to the carbonyl group of the cyclohexenone. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry demonstrated that a series of acetylphenyl amines, including the target compound, showed promising results against breast cancer cells. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation .
Photothermal Therapy
The compound has potential applications in photothermal therapy due to its ability to absorb light and convert it into heat. This characteristic can be utilized for targeted cancer treatment, where localized heating can induce cell death in tumor tissues without affecting surrounding healthy cells.
Case Study: Application in Photothermal Agents
Research has highlighted the effectiveness of photothermal agents derived from similar chemical structures in enhancing therapeutic outcomes in animal models of cancer. The incorporation of 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one into nanocarriers has been explored to improve its delivery and efficacy .
Material Sciences
Polymer Composites
The compound can be utilized as a building block for synthesizing novel polymer composites with enhanced thermal and mechanical properties. Its unique structure allows for improved interactions within polymer matrices.
Case Study: Enhanced Polymer Performance
In a study focusing on polymer blends, the inclusion of 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one resulted in composites with superior tensile strength and thermal stability compared to conventional polymers. This property makes it a candidate for applications in high-performance materials .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds, particularly those used in pharmaceuticals and agrochemicals.
Case Study: Synthesis Pathways
Research has documented several synthetic routes leading to the formation of 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one from simpler precursors, showcasing its versatility as a synthetic intermediate .
Mechanism of Action
The mechanism of action of 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: Analogous compounds are synthesized via condensation reactions between substituted aldehydes and cyclohexenone precursors, as seen in .
- Crystallography: Substituents like chloro and bromo influence crystal packing (e.g., monoclinic P21/n for chlorophenyl derivatives) .
- Biological Activity : Derivatives with acetyl or trifluoromethoxy groups may exhibit enhanced enzyme inhibition due to electronic effects .
Biological Activity
3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexene ring and an acetylphenylamino group. The molecular formula is with a molecular weight of 257.33 g/mol .
The compound can be synthesized through multi-step organic reactions involving cyclohexene derivatives. Its structure allows for various chemical modifications, which can enhance its biological activity. The synthesis typically involves the introduction of the acetylphenylamino group and subsequent functionalization of the cyclohexene ring .
The biological activity of 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The acetylphenyl group may facilitate binding to these targets, potentially leading to inhibition or modulation of their activity .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one exhibit antimicrobial properties. For example, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research into the anticancer properties of this compound is ongoing. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Detailed studies are required to elucidate the specific pathways involved .
Case Studies and Research Findings
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one. In animal studies, it was found that the compound exhibited low acute toxicity with an LD50 greater than 2000 mg/kg in rats . However, further long-term studies are necessary to fully understand its chronic toxicity and potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one, and how do reaction parameters affect yield optimization?
- Methodology : The compound can be synthesized via palladium-catalyzed Sonogashira coupling (e.g., using ethynyltrimethylsilane) or aldol condensation between isophorone derivatives and substituted benzaldehydes . Key steps include refluxing in DMF with catalysts like Pd(PPh₃)₂Cl₂, followed by purification via column chromatography. Reaction temperature (80–120°C) and solvent polarity significantly influence regioselectivity and byproduct formation. Monitoring via TLC and characterization by ¹H/¹³C NMR ensures purity .
Q. How is the structural conformation of 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one validated experimentally?
- Methodology : X-ray crystallography (e.g., using SHELX software ) resolves the cyclohexenone ring puckering and acetyl group orientation. For solution-state analysis, 2D NMR (COSY, HSQC) identifies coupling between the enone protons (δ 5.8–6.2 ppm) and the acetyl methyl group (δ 2.5 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight alignment with C₁₆H₁₉NO₂ .
Advanced Research Questions
Q. What computational approaches are employed to model the cyclohexenone ring puckering and its impact on reactivity?
- Methodology : Cremer-Pople parameters quantify ring puckering using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set). The acetyl group’s electron-withdrawing effect stabilizes the enone system, reducing puckering amplitude compared to halogenated analogs (e.g., bromophenyl derivatives). Molecular dynamics simulations predict solvent-induced conformational changes, validated against crystallographic data .
Q. How does the 4-acetyl substituent influence electronic properties and binding interactions compared to halogenated analogs?
- Methodology : Frontier molecular orbital (FMO) analysis reveals lower LUMO energy (-1.8 eV) in the acetyl derivative, enhancing electrophilicity at the enone moiety. Comparative docking studies (AutoDock Vina) show stronger hydrogen bonding (N–H⋯O=C) with serine proteases versus halogen-based van der Waals interactions. In vitro assays (IC₅₀) correlate acetyl’s electron-withdrawing nature with improved enzyme inhibition .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- Methodology : Systematic SAR studies compare acetyl, bromo, and methoxy derivatives using standardized assays (e.g., kinase inhibition). Contradictions arise from assay conditions (e.g., ATP concentration) or impurity profiles. Orthogonal validation via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) clarifies binding kinetics, while HPLC-MS ensures compound integrity .
Q. How do supramolecular interactions in cocrystals affect the compound’s solid-state behavior?
- Methodology : Cocrystallization with acrylonitrile derivatives (e.g., via slow evaporation in DMF/MeOH) forms N–H⋯N and N–H⋯O hydrogen bonds, analyzed via SC-XRD (P2₁/n space group). The acetyl group’s steric bulk creates cavities in the lattice, influencing dissolution rates. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 12% H-bonding vs. 8% π-stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
